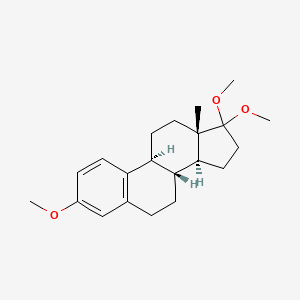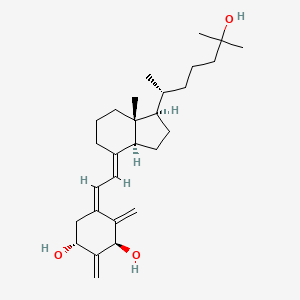![molecular formula C12H11HgNO5 B13442941 N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
N-[p-(Acetylmercuric)phenyl]maleamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[p-(Acetylmercuric)phenyl]maleamate is a synthetic compound that belongs to the class of organomercurials. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects. The compound is known for its high toxicity and environmental impact.
Métodos De Preparación
Análisis De Reacciones Químicas
N-[p-(Acetylmercuric)phenyl]maleamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where the acetylmercuric group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its high toxicity poses significant challenges.
Industry: The compound is used in industrial applications, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules. The acetylmercuric group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved in its effects are still under investigation, but its high reactivity with thiol groups is a key factor .
Comparación Con Compuestos Similares
N-[p-(Acetylmercuric)phenyl]maleamate can be compared with other organomercurial compounds, such as:
Phenylmercuric acetate: Similar in structure but lacks the maleamate group.
Methylmercury: A simpler organomercurial compound with significant toxic effects.
Ethylmercury: Another organomercurial compound used in various applications.
The uniqueness of this compound lies in its specific structure, which combines the acetylmercuric and maleamate groups, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11HgNO5 |
|---|---|
Peso molecular |
449.81 g/mol |
Nombre IUPAC |
acetyloxy-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]mercury |
InChI |
InChI=1S/C10H8NO3.C2H4O2.Hg/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;1-2(3)4;/h2-7H,(H,11,12)(H,13,14);1H3,(H,3,4);/q;;+1/p-1/b7-6-;; |
Clave InChI |
RWLFGNUXSHCAQJ-AQTVDGORSA-M |
SMILES isomérico |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
SMILES canónico |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


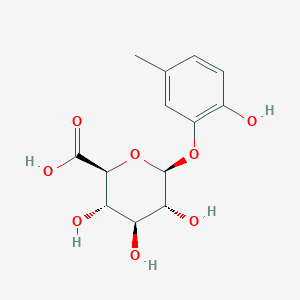
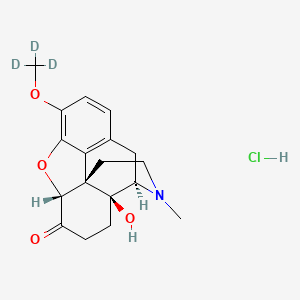
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
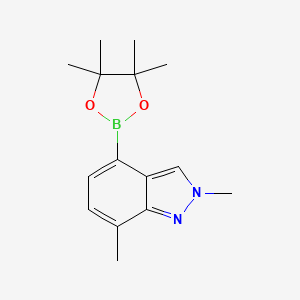

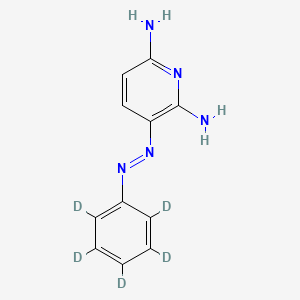

![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
